(2,5-Bis(difluoromethyl)phenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Bis(difluoromethyl)phenyl)propanoic acid is an organic compound characterized by the presence of difluoromethyl groups attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Bis(difluoromethyl)phenyl)propanoic acid typically involves the introduction of difluoromethyl groups onto a phenyl ring, followed by the attachment of a propanoic acid group. One common method involves the use of difluoromethylation reagents to introduce the CF2H groups onto a phenyl precursor. This can be achieved through electrophilic, nucleophilic, or radical difluoromethylation reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (2,5-Bis(difluoromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The difluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(2,5-Bis(difluoromethyl)phenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s unique chemical properties make it a valuable tool in biochemical studies and drug development.
Mechanism of Action
The mechanism by which (2,5-Bis(difluoromethyl)phenyl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The difluoromethyl groups can enhance the compound’s binding affinity to target proteins, enzymes, or receptors, leading to altered biological activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
(2,5-Bis(trifluoromethyl)phenyl)propanoic acid: Similar structure but with trifluoromethyl groups instead of difluoromethyl groups.
(2,5-Bis(fluoromethyl)phenyl)propanoic acid: Contains fluoromethyl groups instead of difluoromethyl groups.
Uniqueness: (2,5-Bis(difluoromethyl)phenyl)propanoic acid is unique due to the presence of difluoromethyl groups, which impart distinct chemical and physical properties. These properties can enhance the compound’s reactivity, stability, and binding affinity, making it a valuable tool in various scientific and industrial applications .
Properties
Molecular Formula |
C11H10F4O2 |
---|---|
Molecular Weight |
250.19 g/mol |
IUPAC Name |
3-[2,5-bis(difluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C11H10F4O2/c12-10(13)7-1-3-8(11(14)15)6(5-7)2-4-9(16)17/h1,3,5,10-11H,2,4H2,(H,16,17) |
InChI Key |
WEAICMKAMVWCEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)CCC(=O)O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.